2-(5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine
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Overview
Description
2-(5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, a hexahydropyrrolo[3,4-c]pyrrole moiety, and a triazolopyrimidine core. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyridine ring with a trifluoromethyl group, followed by the construction of the hexahydropyrrolo[3,4-c]pyrrole moiety, and finally, the assembly of the triazolopyrimidine core. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
2-(5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar triazolopyrimidine core but lacks the trifluoromethyl group and the hexahydropyrrolo[3,4-c]pyrrole moiety.
Imidazole-containing compounds: These compounds have a similar heterocyclic structure but differ in the specific functional groups attached to the core.
Uniqueness
The uniqueness of 2-(5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the hexahydropyrrolo[3,4-c]pyrrole moiety contributes to its unique three-dimensional structure .
Properties
IUPAC Name |
5-methyl-7-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7/c1-11-4-16(28-17(25-11)23-10-24-28)27-8-12-6-26(7-13(12)9-27)15-3-2-14(5-22-15)18(19,20)21/h2-5,10,12-13H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAABGSSBNMAOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CC4CN(CC4C3)C5=NC=C(C=C5)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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